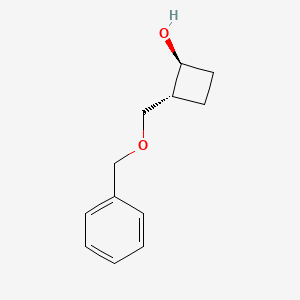
trans-2-(Benzyloxymethyl)cyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: is an organic compound that belongs to the class of cyclobutanols. It is characterized by a cyclobutane ring with a benzyloxymethyl group and a hydroxyl group attached to it. The compound’s stereochemistry is defined by the trans configuration, with the (1S,2R) designation indicating the specific spatial arrangement of its substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using a benzyloxymethyl halide and a suitable nucleophile.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and versatility of the synthesis process .
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutane derivative with a reduced functional group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Substitution: Formation of cyclobutane derivatives with substituted functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving cyclobutanols.
Medicine:
Pharmaceutical Research: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism by which trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions include the interaction of the compound with specific enzymes or catalysts that facilitate the transformation.
相似化合物的比较
trans-(1S,2R)-2-(hydroxymethyl)cyclobutanol: Similar structure but lacks the benzyloxymethyl group.
cis-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: Similar structure but with different stereochemistry.
trans-(1S,2R)-2-(methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol is unique due to its specific stereochemistry and the presence of the benzyloxymethyl group, which can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
(1S,2R)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI 键 |
UVPHYUXOZOKSCJ-NEPJUHHUSA-N |
手性 SMILES |
C1C[C@@H]([C@H]1COCC2=CC=CC=C2)O |
规范 SMILES |
C1CC(C1COCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)

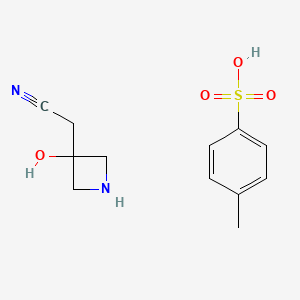
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
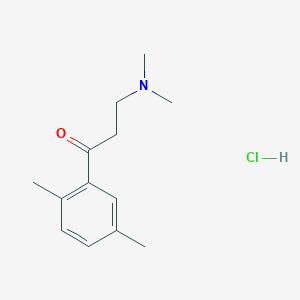
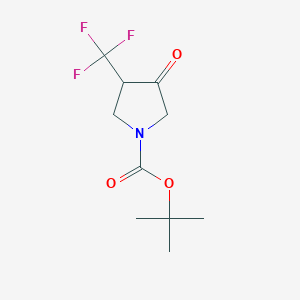
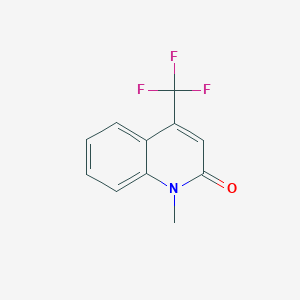

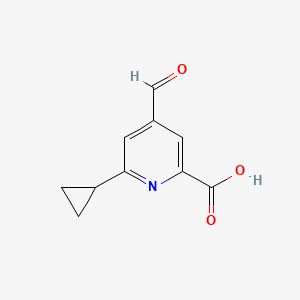
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)

![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
